Technical Monograph: 2-(Bromomethyl)-4-methyl-1-nitrobenzene
Technical Monograph: 2-(Bromomethyl)-4-methyl-1-nitrobenzene
The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes mechanistic insight, experimental validity, and safety protocols.[1][2]
CAS Registry Number: 110822-05-4
Synonyms: 5-Methyl-2-nitrobenzyl bromide;
Executive Summary & Chemical Identity
2-(Bromomethyl)-4-methyl-1-nitrobenzene is a specialized benzylic bromide derivative used primarily as a regioselective electrophile in the synthesis of polysubstituted indoles and nitrogen heterocycles.[1][2] Its structural uniqueness lies in the ortho relationship between the nitro group and the bromomethyl moiety, a configuration that enables "latent nucleophilicity" upon reduction—a key feature in the Leimgruber-Batcho and Reissert indole syntheses.[1][2]
Unlike its more common isomer (4-bromomethyl-2-methyl-1-nitrobenzene), this compound allows for functionalization at the position ortho to the nitro group, making it a critical intermediate for 5-substituted indole alkaloids and pharmaceutical candidates targeting serotonin receptors.[1][2]
Physicochemical Profile
| Property | Data | Note |
| Molecular Formula | ||
| Molecular Weight | 230.06 g/mol | |
| Appearance | Pale yellow crystalline solid | Oxidizes/darkens on light exposure |
| Melting Point | 48–52 °C | Distinct from 4-bromomethyl isomer (~70°C) |
| Solubility | DCM, THF, Ethyl Acetate | Hydrolyzes slowly in water |
| Reactivity | High (Benzylic Halide) | Strong lachrymator |
Synthesis Strategy: The Regioselectivity Challenge
The synthesis of CAS 110822-05-4 presents a classic problem in organic chemistry: differentiating between two chemically similar methyl groups on a deactivated aromatic ring.[1][2] The standard protocol involves the Wohl-Ziegler radical bromination of 2,4-dimethyl-1-nitrobenzene.[1][2]
The Regioselectivity Paradox
In 2,4-dimethyl-1-nitrobenzene, the 4-methyl group is sterically accessible and electronically activated for radical abstraction.[1][2] The 2-methyl group, while benzylic, is sterically crowded by the adjacent nitro group (
Critical Insight: To maximize the yield of the 2-(bromomethyl) isomer (the target), the reaction must be carefully controlled. High temperatures favor the more stable 4-bromomethyl radical.[1][2] Therefore, stoichiometric control and lower-temperature initiation (using AIBN rather than Benzoyl Peroxide) are recommended to improve the kinetic distribution, though chromatographic separation remains essential.[1][2]
Experimental Protocol (Wohl-Ziegler Bromination)
Reagents:
-
Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq)[2]
-
Solvent:
-Trifluorotoluene (PhCFngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ) (Green alternative to CCl )[1]
Workflow:
-
Degassing: Dissolve substrate in anhydrous PhCF
under Argon. Oxygen acts as a radical trap and must be removed.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Addition: Add NBS and AIBN.
-
Initiation: Heat to 75°C. Monitor for the disappearance of the heavy NBS solid at the bottom and the appearance of lighter succinimide floating at the top.
-
Quench: Cool to 0°C to precipitate succinimide. Filter.
-
Purification (Crucial): The crude mixture will contain the 4-isomer (major), the 2-isomer (target), and dibrominated species.[1][2]
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the radical propagation and the branching point for regioselectivity.
Figure 1: Radical bromination pathway highlighting the divergent synthesis of the target 2-isomer versus the thermodynamic 4-isomer.
Application: Indole Synthesis via Reductive Cyclization
The primary utility of CAS 110822-05-4 is in the synthesis of 5-methylindoles.[1][2] The ortho-nitrobenzyl bromide motif is a "pre-indole" scaffold.[1][2] Upon alkylation with a carbon nucleophile and subsequent reduction of the nitro group, the resulting amine spontaneously cyclizes onto the side chain.[1][2]
Protocol: One-Pot Reduction/Cyclization
-
Alkylation: React CAS 110822-05-4 with a stabilized enolate (e.g., dimethyl malonate) using NaH in THF.
-
Reduction: The resulting 2-nitrobenzyl malonate is subjected to reduction (Fe/AcOH or H
/Pd-C).[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Cyclization: The intermediate aniline attacks the ketone/ester of the side chain, forming the indole core (specifically 5-methylindole derivatives).[1][2]
Figure 2: Workflow for converting the target bromide into 5-methylindole scaffolds via reductive cyclization.
Safety & Handling (Lachrymator Warning)
As a benzyl bromide derivative, this compound is a potent alkylating agent and a severe lachrymator (tear gas agent).[1][2]
-
Engineering Controls: All operations, including weighing, must be performed inside a functioning chemical fume hood.[1][2]
-
Decontamination: Spills should be treated with a solution of 10% ethanolic ammonia or sodium thiosulfate to quench the electrophilic bromide before cleaning.[1][2]
-
Storage: Store at 2–8°C under inert gas (Argon). The compound degrades with HBr evolution if exposed to moisture, turning the solid from yellow to brown.[1][2]
References
-
ChemicalBook. (2025).[1][2][3] (2-Bromomethyl)-4-methyl-1-nitrobenzene Product Entry. Retrieved from [1][2]
-
PubChem. (2025).[1][2][4][5] Compound Summary for CAS 110822-05-4. National Library of Medicine.[1][2] Retrieved from [1][2]
-
Smolecule. (2025).[1][2] 2-Bromo-4-bromomethyl-1-nitro-benzene (Isomer Comparison). Retrieved from [1][2]
-
Sigma-Aldrich. (2025).[1][2][4][6] 2-Nitrobenzyl bromide derivatives and synthesis. Retrieved from [1][2][4]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Buy 2-Bromo-4-bromomethyl-1-nitro-benzene | 142906-81-8 [smolecule.com]
- 3. (2-Bromomethyl)-4-methyl-1-nitrobenzene | 110822-05-4 [chemicalbook.com]
- 4. 2-硝基苄溴 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-(Bromomethyl)-1-methyl-4-nitrobenzene | C8H8BrNO2 | CID 50999161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4,5-Dimethoxy-2-nitrobenzylbromid 97% | Sigma-Aldrich [sigmaaldrich.com]
